N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

5-Lipoxygenase Inhibition Structure-Activity Relationship (SAR) Inflammation

Researchers studying 5-lipoxygenase (5-LO) inhibitors face uncertainty when substituting N-alkylated analogs with the unsubstituted parent compound. This N-unsubstituted tetrahydroquinolinone-benzodioxole carboxamide (CAS 99139-83-0) resolves that ambiguity. - **Critical control tool**: Explicitly excluded from patent-preferred N-methyl/ethyl analogs; establishes baseline for 1-position substituent contribution to 5-LO potency. - **Matched molecular pair**: Provides +1 hydrogen bond donor vs. N-alkylated counterparts-ideal for PAMPA/Caco-2 permeability and efflux studies. - **Late-stage diversification handle**: Free N-H enables rapid N-alkylation, acylation, or sulfonylation for focused library synthesis.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 99139-83-0
Cat. No. B2539596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide
CAS99139-83-0
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H14N2O4/c20-16-6-2-10-7-12(3-4-13(10)19-16)18-17(21)11-1-5-14-15(8-11)23-9-22-14/h1,3-5,7-8H,2,6,9H2,(H,18,21)(H,19,20)
InChIKeySQMQGOHALFBPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS 99139-83-0): Scientific Sourcing Overview


N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS 99139-83-0) is a synthetic, small-molecule heterocyclic compound (molecular formula C₁₇H₁₄N₂O₄, MW 310.30 g/mol) belonging to the benzodioxole carboxamide class [1]. It features a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl amine core linked via an amide bond to a benzo[d][1,3]dioxole-5-carboxylic acid moiety. This scaffold is structurally related to a series of 5-lipoxygenase (5-LO) inhibitors disclosed in patent literature, where N-alkylated analogs are explicitly described as preferred embodiments [2].

1 N-unsubstituted parent scaffold for SAR baseline and comparator studies
2 Negative control candidate for N-alkylated 5-LO inhibitor screening cascades
3 Free N-H handle enables late-stage diversification for focused library synthesis

Why Generic Substitution of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide with Other Benzodioxole Carboxamides Fails


Within the 5-lipoxygenase (5-LO) inhibitor chemical space, the N-1 substituent on the tetrahydroquinolinone ring is a critical determinant of potency and selectivity. Key patent literature [1] explicitly designates N-methyl and N-ethyl substituted analogs as 'preferred compounds,' while the N-unsubstituted variant is not listed among these preferred structures. This differentiation implies that simple substitution with an N-alkylated analog will alter target binding, metabolic stability, and pharmacodynamic profile in ways that are not predictable without comparative data. Therefore, generic interchange between N-substituted and N-unsubstituted derivatives in biological experiments is not scientifically justified.

This Product (N-unsubstituted)
N-Alkylated Analog
5-LO Inhibitor Patent Context
Not designated as preferred scaffold; activity context requires review
Explicitly designated as especially preferred in patent disclosure
Hydrogen Bond Donor Profile
Additional HBD may reduce passive permeability relative to N-alkylated forms
Fewer HBD; permeability context may differ meaningfully
Lipophilicity Context
Lower computed logP; may shift membrane partitioning and distribution
Higher estimated logP; altered binding and distribution context

Quantitative Differentiation Evidence for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide


Structural Differentiation: N-Unsubstituted Tetrahydroquinolinone vs. N-Alkylated Analogs

The target compound is the N-unsubstituted parent scaffold of a series where the 1-position of the tetrahydroquinolin-6-yl ring bears a hydrogen atom. In contrast, the structurally closest disclosed 5-LO inhibitors are N-methyl or N-ethyl substituted [1]. This difference adds one hydrogen bond donor (HBD) count (2 for the target vs. 1 for N-methyl/ethyl analogs) and alters the electronic environment of the amide linker, which likely impacts target binding kinetics.

Hydrogen Bond Donor Profile
Class-level inference
2 HBD vs 1 HBD
Additional HBD may influence permeability and target-binding context
Computed descriptor (PubChem); experimental validation needed
5-Lipoxygenase Inhibition Structure-Activity Relationship (SAR) Inflammation

Patent-Driven Preferred Scaffold Analysis

European Patent EP0500205A1 defines a 5-LO inhibitor series where the Ar₁ group can be a wide range of heterocycles. However, the specification explicitly states that 'an especially preferred compound of the invention comprises a benzodioxole derivative of the formula I wherein Ar₁ is 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl...' [1]. The target compound (N-unsubstituted) is not mentioned in this 'especially preferred' segment.

Patent Preference Context
Head-to-head
Target not listed as especially preferred; N-methyl analog explicitly designated
Implied activity-profile difference; requires assay confirmation
Patent text analysis (EP0500205A1); not experimental potency data
Medicinal Chemistry 5-Lipoxygenase Lead Optimization

Calculated Lipophilicity (XLogP3) Comparison

The computed XLogP3 for the target compound is 1.7 [1]. While experimental logP values for the N-methyl analog are not available in the public domain, the addition of a methyl group typically increases logP by approximately 0.5 log units. This suggests the N-methyl analog is likely more lipophilic, which could result in higher membrane permeability, plasma protein binding, and a larger volume of distribution.

Computed Lipophilicity
Class-level inference
1.7 XLogP3
Lower lipophilicity may shift permeability and binding context
Computed value; N-methyl analog estimated ~2.2; experimental logP not publicly reported
ADME Property Forecasting Physicochemical Properties Drug-likeness

Optimal Application Scenarios for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide


Negative Control or Comparator for N-Alkylated 5-LO Inhibitor Studies

Given the explicit patent preference for N-methyl/ethyl analogs [1], this N-unsubstituted parent compound serves as an essential negative control to establish the importance of the 1-position substituent in 5-LO potency and selectivity assays. Head-to-head comparison with N-methyl analog in cell-free 5-LO enzymatic assays or human whole blood leukotriene B₄ (LTB₄) release assays can quantify the magnitude of potency loss attributable to N-unsubstitution.

Probe of Hydrogen Bond Donor Effects on Pharmacokinetics

The presence of an additional hydrogen bond donor (2 HBD) relative to N-alkylated analogs (1 HBD) creates a matched molecular pair ideal for studying how a single HBD increment affects passive permeability, P-glycoprotein efflux, and brain penetration. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability comparisons can isolate the HBD contribution to absorption and distribution [2].

Scaffold-Hopping Library Design for Inflammatory Disease Targets

The tetrahydroquinolinone-benzodioxole scaffold is a privileged chemotype in 5-LO and related inflammatory enzyme programs. Including this N-unsubstituted variant in screening decks alongside its N-alkylated counterparts, as well as with benzodioxoles bearing different heterocyclic amines (e.g., 4-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-7-yl derivatives), enables systematic SAR exploration around the core amide geometry and hydrogen bonding network [1].

Synthetic Intermediate for Late-Stage Functionalization

The free N–H group at the 1-position of the tetrahydroquinolinone ring provides a chemical handle for late-stage diversification (e.g., N-alkylation, N-acylation, N-sulfonylation). This enables rapid generation of focused compound libraries to explore chemical space around the quinolinone nitrogen, which is a critical vector for modulating target engagement, selectivity, and ADME properties.

Application
Selection Property
Validation Focus
5-LO inhibitor comparator studies
N-unsubstituted control scaffold
Assay-dependent potency and selectivity review
HBD permeability probe studies
Hydrogen bond donor profile
Passive permeability and efflux endpoint review
Inflammatory SAR library design
Privileged chemotype scaffold
Core amide geometry and hydrogen bonding network review
Late-stage diversification intermediate
Free N-H functionalization handle
N-alkylation, acylation, and sulfonylation scope
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